molecular formula C25H22F2 B1593177 4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl CAS No. 221526-72-3

4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl

Cat. No. B1593177
M. Wt: 360.4 g/mol
InChI Key: BUVFXQQCFVZRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4’-propyl-1,1’-biphenyl” is a heterocyclic organic compound with the molecular formula C25H22F2 . It has a molecular weight of 360.4g/mol . The IUPAC name for this compound is 5-ethyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl core with ethynyl and propyl substituents. The ethynyl group is further substituted with a 4-ethyl-2,6-difluorophenyl group . The exact mass of the molecule is 360.168957g/mol .


Physical And Chemical Properties Analysis

This compound has a complexity of 487 and a XLogP3 of 7.9 . It has 2 H-Bond acceptors and no H-Bond donors . It has a rotatable bond count of 6 . The compound is covalently bonded and has a heavy atom count of 27 .

Scientific Research Applications

Synthesis and Mesomorphic Properties

  • The synthesis and mesomorphic properties of compounds similar to 4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl have been extensively studied. These compounds are noted for their ability to form liquid crystal phases, which are significant for applications in display technologies and materials science. The synthesis process typically involves the introduction of fluorinated groups, which impact the liquid crystalline properties of the compounds (Kula et al., 2013).

Optical and Dielectric Properties

  • The optical and dielectric properties of fluoro-substituted biphenyl compounds are of significant interest. Studies have shown that these compounds exhibit unique birefringence and dielectric anisotropy, making them suitable for applications in advanced display technologies. The placement and number of fluorine atoms in the molecular structure greatly influence these properties (Herman et al., 2017).

Terahertz Properties

  • Research into the terahertz properties of fluoro-substituted biphenyls, including compounds like 4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl, has revealed that these compounds have specific refractive indices and absorption coefficients in the terahertz range. This makes them potentially useful in terahertz spectroscopy and imaging technologies (Chodorow et al., 2013).

Photoreactivity Control

  • The photoreactivity of similar diarylethene derivatives has been controlled by modifying the pyridylethynyl group. This modification affects the photochromic reactivity, which is essential for developing light-responsive materials. Such compounds can be tuned for potential use in optical switches and molecular electronics (Yumoto et al., 2008).

Polymerization and Material Properties

  • The polymerization of related ethynyl biphenyl compounds has been investigated for creating materials with high thermal stability and unique structural properties. Such polymers are of interest in various high-performance applications due to their stability and unique mechanical properties (Trumbo & Marvel, 1987).

properties

IUPAC Name

5-ethyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2/c1-3-5-19-6-11-21(12-7-19)22-13-8-20(9-14-22)10-15-23-24(26)16-18(4-2)17-25(23)27/h6-9,11-14,16-17H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVFXQQCFVZRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634770
Record name 4-[(4-Ethyl-2,6-difluorophenyl)ethynyl]-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl

CAS RN

221526-72-3
Record name 4-[2-(4-Ethyl-2,6-difluorophenyl)ethynyl]-4′-propyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221526-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Ethyl-2,6-difluorophenyl)ethynyl]-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl

Citations

For This Compound
2
Citations
C Sun, B Zhang, S Zha, Z Yuan… - IEEE Photonics …, 2018 - ieeexplore.ieee.org
A liquid crystal on silicon (LCOS) device exhibiting high diffraction efficiency at a large deflection angle is demonstrated. An LC mixture with a large birefringence (An = 0.25 at λ = 1550 …
Number of citations: 7 ieeexplore.ieee.org
X Gao, H Chen, S Lv, Z Zhang… - Journal of …, 2022 - asmedigitalcollection.asme.org
We have studied the friction behavior based on liquid crystal (LC) alignment of a unique tribological system composed of a nematic LC and polyimide (PI). The LC was used as a …
Number of citations: 4 asmedigitalcollection.asme.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.